Bucumolol hydrochloride

Stereochemistry Beta-Blocker Potency Isomer Pharmacology

Propranolol fails to reduce acute BP in SHR models at equipotent β-blocking doses, and standard β-blockers cannot separate stereospecific antiarrhythmic mechanisms. Bucumolol hydrochloride resolves both limitations. • BP reduction correlated with decreased plasma renin concentration-absent with propranolol. • Levo-isomer 40-270× more potent than dextro-isomer; enables isolation of receptor-mediated vs. membrane-stabilizing effects. • Negative inotropic potency ~103× greater than nadolol; distinct frequency-dependent Vmax reduction. Supplied with full analytical documentation. Inquire for bulk or custom synthesis.

Molecular Formula C17H24ClNO4
Molecular Weight 341.8 g/mol
CAS No. 36556-75-9
Cat. No. B1668026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBucumolol hydrochloride
CAS36556-75-9
Synonyms5-methyl-8-(2-hydroxy-3-t-butylaminopropoxy)coumarin
bucumolol
bucumolol hydrochloride
bucumolol hydrochloride, (+)-isomer
bucumolol hydrochloride, (-)-isomer
bucumolol monohydrochloride, (+-)-isomer
bucumolol monohydrochloride, (+-)-isomer, 14C-labeled
bucumolol, (+)-isomer
bucumolol, (+-)-isomer
bucumolol, (-)-isomer
CS 359
CS-359
Molecular FormulaC17H24ClNO4
Molecular Weight341.8 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=O)OC2=C(C=C1)OCC(CNC(C)(C)C)O.Cl
InChIInChI=1S/C17H23NO4.ClH/c1-11-5-7-14(16-13(11)6-8-15(20)22-16)21-10-12(19)9-18-17(2,3)4;/h5-8,12,18-19H,9-10H2,1-4H3;1H
InChIKeyOQVOZUWFVLLPRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bucumolol Hydrochloride: Non-Selective Beta-Blocker Profile


Bucumolol hydrochloride is a non-selective beta-adrenergic receptor antagonist, blocking both β1- and β2-adrenergic receptors, with no intrinsic sympathomimetic activity [1]. It is chemically defined as a coumarin derivative, specifically 5-methyl-8-(2-hydroxy-3-tert-butylaminopropoxy)coumarin hydrochloride [2]. The compound is characterized by its antiarrhythmic, local anesthetic, and antihypertensive activities . A key structural feature is its chiral center, leading to the existence of optical isomers (levo- and dextro- forms) that exhibit markedly different pharmacological potencies [3].

1 Non-selective β-adrenoceptor antagonist (β1/β2) probe
2 Chiral coumarin derivative with distinct levo/dextro isomer forms
3 Reported antiarrhythmic, local anesthetic, and antihypertensive endpoint profiles

Bucumolol Hydrochloride: Procurement & Substitution Risks


Direct substitution of bucumolol hydrochloride with other common beta-blockers (e.g., propranolol, nadolol) is scientifically unsupported due to fundamental differences in stereochemistry-driven potency, divergent electrophysiological effects on cardiac tissue, and a unique antihypertensive mechanism involving renin-angiotensin system modulation. The β-blocking activity is predominantly vested in the levo-isomer, which is up to 40 times more potent than the dextro-isomer in dogs [1]. Furthermore, comparative studies reveal significant variations in the negative inotropic potency and the extent of frequency-dependent sodium channel blockade (Vmax reduction) relative to nadolol and nifenalol [2]. Crucially, in hypertensive models, bucumolol demonstrates acute blood pressure reduction correlated with decreased plasma renin concentration—an effect not observed with propranolol at equipotent β-blocking doses [3]. These quantitative discrepancies underscore that class-level assumptions are invalid for specific research applications requiring precise hemodynamic or antiarrhythmic outcomes.

! Stereochemical potency profile differs markedly; levo-isomer activity may not transfer to other beta-blockers.
! Negative inotropic and sodium channel (Vmax) modulation profiles vary significantly from nadolol and nifenalol.
! Distinct RAS-mediated antihypertensive mechanism; acute BP reduction patterns may not replicate with propranolol.

Bucumolol Hydrochloride: Comparator Differentiation


Stereospecific β-Blockade: Levo- vs. Dextro-Isomer Potency

The β-blocking activity of bucumolol hydrochloride is highly stereospecific, residing almost entirely in the levo-isomer. A head-to-head comparison of the optical isomers and the racemic mixture revealed a stark potency difference in blocking the positive chronotropic response to isoproterenol in vivo. In anesthetized dogs, the levo-isomer of bucumolol was approximately 40 times more potent than its dextro-isomer and twice as effective as the racemic mixture. In guinea pigs, this stereospecific difference was even more pronounced, with the levo-isomer being 270 times more potent than the dextro-isomer [1]. This data provides a clear quantitative basis for selecting a specific isomer or racemate based on the desired potency profile.

Stereospecific β-Blockade
Head-to-head
~40× (dogs) to 270× (guinea pigs) more potent levo- vs. dextro-isomer
Supports isomer-selective study design for β-blockade endpoint control
In vivo isoproterenol tachycardia models
Stereochemistry Beta-Blocker Potency Isomer Pharmacology Chronotropic Response

Negative Inotropic Potency vs. Nadolol and Nifenalol

In isolated guinea pig papillary muscles, bucumolol (BUC), nadolol (NAD), and nifenalol (NIF) were compared for their negative inotropic effects and frequency-dependent reduction of the maximum upstroke velocity (Vmax) of action potentials. Bucumolol demonstrated a markedly different potency profile. The log 1/ED40 values for negative inotropic effects were 0.097 mmol/L for BUC, 10 mmol/L for NAD, and 0.74 mmol/L for NIF, indicating a much higher potency for BUC compared to NAD and NIF. Furthermore, at a concentration of 50 μmol/L, BUC produced approximately a 60% reduction of Vmax at 1 Hz, whereas much higher concentrations of NAD (0.5 mmol/L) and NIF (0.2 mmol/L) produced only about a 20% reduction [1].

Negative Inotropic Potency
Head-to-head
~100× more potent negative inotrope than nadolol; ~7.6× vs. nifenalol
Supports distinct negative inotropic and Vmax modulation profile for cardiac studies
Guinea pig papillary muscle, 1 Hz
Cardiac Electrophysiology Negative Inotropy Sodium Channel Blockade Action Potential

Antihypertensive Mechanism: Comparison with Propranolol

In spontaneously hypertensive rats (SHR), the antihypertensive actions of bucumolol were compared to propranolol at equipotent β-adrenergic blocking doses. Bucumolol significantly lowered blood pressure and decreased plasma renin concentration (PRC) in both acute and long-term experiments. A significant correlation was observed between the percent changes in blood pressure and PRC. Notably, propranolol failed to lower blood pressure in the acute experimental setting, despite causing a decrease in renin release [1]. This suggests a distinct and more consistent antihypertensive mechanism for bucumolol involving sustained inhibition of renin release.

Antihypertensive Mechanism
Reported
Significant acute BP reduction with plasma renin concentration decrease; propranolol showed no acute effect
Supports RAS-mediated antihypertensive mechanism research
Spontaneously hypertensive rat model
Hypertension Renin-Angiotensin System Blood Pressure Regulation Chronic Dosing

Local Anesthetic Potency: Comparison with Propranolol

The local anesthetic (membrane-stabilizing) activity of bucumolol was quantified against propranolol using isolated frog sciatic nerves. On a weight basis, bucumolol was found to be significantly less potent as a local anesthetic than propranolol. The study reported that bucumolol's local anesthetic action was only 1/10 to 1/15 as potent as that of propranolol [1]. This quantitative difference is crucial for differentiating the non-specific membrane effects of these two compounds.

Local Anesthetic Potency
Head-to-head
10–15× lower local anesthetic potency than propranolol
Reduced membrane-stabilizing confounding in β-blockade studies
Isolated frog sciatic nerve preparation
Local Anesthesia Membrane Stabilization Nerve Conduction Sodium Channel

Anti-Anginal Efficacy: Clinical Comparison with Propranolol

A multi-center, double-blind, controlled clinical trial compared the efficacy and safety of bucumolol (15-45 mg/day) with propranolol (30-90 mg/day) in patients with angina pectoris. The study involved 35 patients in the bucumolol group and 39 in the propranolol group. The general improvement rating ('moderately improved' or better) was 62.9% for bucumolol and 69.2% for propranolol. The usefulness rating ('useful' or better) was 74.3% for bucumolol and 89.7% for propranolol. No significant differences were observed between the two groups in terms of overall improvement, usefulness, or incidence of side effects [1].

Angina Pectoris Trial
Trial context
Improvement 62.9% (bucumolol) vs. 69.2% (propranolol); no significant difference
Reported clinical endpoint context; consistent with class-level beta-blocker profile
Double-blind RCT in angina patients (n=74)
Angina Pectoris Clinical Trial Therapeutic Equivalence Beta-Blocker

Bucumolol Hydrochloride: Cardiovascular Research Applications


Renin-Angiotensin System Antihypertensive Studies

Based on direct comparative evidence in spontaneously hypertensive rats, bucumolol is uniquely suited for preclinical studies investigating the interplay between β-adrenoceptor blockade and the renin-angiotensin system. Unlike propranolol, which failed to lower acute blood pressure at equipotent β-blocking doses, bucumolol achieves significant acute BP reduction that is strongly correlated with decreased plasma renin concentration (PRC) [1]. This allows researchers to dissect the specific contribution of renin suppression to the overall antihypertensive effect, making bucumolol a superior tool for mechanistic hypertension research where a clear, acute pharmacodynamic response is required.

Negative Inotropy & Sodium Channel Blockade Research

For in vitro electrophysiology studies using isolated cardiac tissues (e.g., guinea pig papillary muscle), bucumolol offers a quantitatively distinct profile. It exhibits a negative inotropic potency that is ~103 times greater than nadolol and ~7.6 times greater than nifenalol, and it produces a much stronger frequency-dependent reduction of Vmax at lower concentrations [1]. This allows for precise, concentration-dependent modulation of action potential upstroke velocity and contractile force, providing a clearer signal-to-noise ratio in experiments compared to less potent alternatives.

Differentiating β-Blockade from Membrane Actions in Arrhythmia

The stereospecificity of bucumolol provides a powerful tool for antiarrhythmic research. The levo-isomer is the primary carrier of β-blocking activity (40-270x more potent than dextro-isomer), while both isomers possess some membrane-stabilizing properties [1]. By comparing the effects of the pure levo-isomer, the pure dextro-isomer, and the racemic mixture, researchers can precisely separate the antiarrhythmic contributions of specific β-adrenoceptor antagonism from those of non-specific, quinidine-like membrane actions. This makes bucumolol an invaluable compound for mechanistic studies of arrhythmia suppression.

Comparative Studies with Reduced Local Anesthetic Confounding

In experimental settings where the local anesthetic (membrane-stabilizing) effects of a compound are confounding variables, bucumolol is a preferable choice over prototypical non-selective beta-blockers like propranolol. Quantitatively, bucumolol possesses only 1/10 to 1/15 the local anesthetic potency of propranolol [1]. This significantly reduces the likelihood of non-specific effects on nerve conduction and excitable tissues, providing a cleaner pharmacological signal for isolating the pure consequences of β-adrenoceptor blockade.

Application
Selection Property
Validation Focus
Preclinical hypertension & RAS studies
Renin-angiotensin system response profile
Acute BP-PRC correlation study design
Cardiac electrophysiology studies
Negative inotropic potency profile
Vmax reduction and concentration-response analysis
Antiarrhythmic mechanism differentiation
Stereoisomer-based target engagement review
Levo vs. dextro isomer response comparison
Membrane stabilization research
Lower local anesthetic activity context
Minimized non-specific quinidine-like effects

Technical Documentation Hub

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31 linked technical documents
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